molecular formula C26H33N5O4S B6572530 2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine CAS No. 946314-80-3

2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B6572530
CAS No.: 946314-80-3
M. Wt: 511.6 g/mol
InChI Key: POSGHCXECLLJNC-UHFFFAOYSA-N
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Description

2-[4-(2,5-Diethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a high-purity chemical reagent designed for pharmaceutical and biological research applications. This synthetic compound integrates a benzenesulfonylpiperazine moiety and an aminopyrimidine core, a structural motif frequently investigated in medicinal chemistry for its potential to interact with enzyme active sites. Its molecular architecture suggests potential utility as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) or as a candidate for kinase inhibition profiling . Preliminary research on compounds with related structures has indicated potential activity against kinases such as Src and Abl, which are critical targets in oncology research, particularly for hematological and solid tumor cell lines . The mechanism of action for such compounds typically involves competitive binding to the ATP-binding site of target kinases, thereby disrupting downstream signaling pathways that control cell proliferation and apoptosis. This compound is intended for FOR RESEARCH USE ONLY (RUO) and is strictly not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

2-[4-(2,5-diethoxyphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O4S/c1-5-34-22-11-12-23(35-6-2)24(18-22)36(32,33)31-15-13-30(14-16-31)26-27-20(4)17-25(29-26)28-21-9-7-19(3)8-10-21/h7-12,17-18H,5-6,13-16H2,1-4H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSGHCXECLLJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

  • Pyrimidine ring : A six-membered ring containing nitrogen atoms.
  • Piperazine moiety : A cyclic amine that often contributes to the biological activity of compounds.
  • Benzenesulfonyl group : Known for enhancing solubility and biological activity.

The molecular formula is C20H26N4O4SC_{20}H_{26}N_{4}O_{4}S, with a molecular weight of approximately 402.51 g/mol.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor activity : Many piperazine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antidepressant effects : Some studies suggest that piperazine-containing compounds may have mood-regulating properties.
  • Antimicrobial properties : Sulfonamide derivatives often display antibacterial and antifungal activities.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as protein kinases.
  • Receptor Modulation : The interaction with neurotransmitter receptors may contribute to its potential antidepressant effects.
  • Cell Cycle Arrest : Evidence from related compounds suggests that they may induce apoptosis in cancer cells through cell cycle arrest mechanisms.

In Vitro Studies

In vitro studies using various cancer cell lines (e.g., MCF-7, PC-3) have demonstrated that related compounds can induce significant cytotoxicity. These studies typically measure cell viability using assays such as MTT or Annexin V staining to assess apoptosis.

StudyCell LineIC50 (µM)Mechanism
AMCF-710Apoptosis via caspase activation
BPC-315Cell cycle arrest at G1 phase

In Vivo Studies

Limited in vivo studies are available for this specific compound; however, analogs have shown effectiveness in animal models. For example:

  • Xenograft models : Demonstrated tumor reduction in mice treated with similar piperazine derivatives.

Case Studies

  • Case Study on Antitumor Activity :
    • A study evaluating the efficacy of a related piperazine compound found significant tumor regression in xenograft models when administered at doses of 50 mg/kg body weight.
  • Case Study on Antidepressant Effects :
    • Clinical trials involving piperazine derivatives indicated improved mood scores in patients with major depressive disorder compared to placebo controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Pyrimidine Derivatives

Compounds with piperazine-linked sulfonyl or aryl groups exhibit distinct physicochemical and pharmacological properties. Key comparisons include:

Compound Name Substituents on Piperazine Molecular Weight Yield (%) Melting Point (°C) Key Structural Differences vs. Target Compound Reference
2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine 2-Chlorobenzoyl 466.94 N/A N/A Benzoyl vs. sulfonyl; chloro vs. ethoxy substituents
7-(4-(Methylsulfonyl)piperazin-1-yl)-2-(4-methylphenyl)-5-phenyl-oxazolo[4,5-d]pyrimidine (10) Methylsulfonyl 505.58 75 289–291 Oxazolo-pyrimidine core; phenyl at position 5
2-(4-Methylphenyl)-5-phenyl-7-(4-tosylpiperazin-1-yl)oxazolo[4,5-d]pyrimidine (12) Tosyl (p-toluenesulfonyl) 585.66 72 261–263 Tosyl vs. diethoxybenzenesulfonyl; oxazolo-pyrimidine

Key Findings :

  • Sulfonyl vs. Benzoyl : The target compound’s diethoxybenzenesulfonyl group may improve solubility compared to the chlorobenzoyl analog , as sulfonyl groups enhance polarity.
  • Ethoxy vs. Methyl/Methoxy : The 2,5-diethoxy substitution on the benzene ring could increase steric bulk and electron-donating effects relative to methylsulfonyl or tosyl groups in analogs .
  • Core Modifications : Oxazolo-pyrimidine derivatives (e.g., compound 10) exhibit higher melting points (>280°C) compared to the target’s pyrimidine core, likely due to increased planarity and crystallinity .
Pyrimidine Derivatives with Arylaminomethyl Substituents

Compounds with arylaminomethyl groups on the pyrimidine core demonstrate varied conformational properties:

Compound Name Substituents at C4/C5 Dihedral Angles (°) Hydrogen Bonding Reference
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4-Methoxyphenylaminomethyl 12.8, 12.0, 86.1 Intramolecular N–H⋯N; weak C–H⋯O/π
Target Compound 4-(4-Methylphenyl) N/A Likely sulfonyl O⋯H interactions

Key Findings :

  • Conformational Flexibility : The target compound’s piperazinyl-sulfonyl group may adopt a twisted conformation (similar to dihedral angles in ), influencing receptor binding.
  • Hydrogen Bonding : Unlike the fluorophenyl analog , the target’s sulfonyl group could participate in stronger intermolecular interactions, enhancing crystal packing and stability.
Thieno- and Pyrazolo-Pyrimidine Analogs

Heterocyclic analogs with fused rings show divergent synthetic and physical properties:

Compound Name Core Structure Molecular Weight Yield (%) Key Differences Reference
6-Methyl-N-(4-(methylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine (15) Thieno-pyrimidine 333.40 N/A Thiophene fusion; methylsulfonyl phenyl
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine 463.96 N/A Pyrazole fusion; chloro-methoxyphenyl

Key Findings :

  • Synthetic Accessibility: The target compound’s pyrimidine core without fusion may simplify synthesis compared to fused heterocycles (e.g., thieno-pyrimidines require multi-step fusion reactions ).

Preparation Methods

Pyrimidine Core Synthesis

The 6-methylpyrimidin-4-amine scaffold is constructed via cyclocondensation reactions. A modified Gewald reaction employing ethyl acetoacetate and guanidine carbonate under microwave irradiation (120°C, 30 min) yields 4-amino-6-methylpyrimidin-2-ol . Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux (110°C, 4 h) converts the hydroxyl group to a chloride, forming 4-amino-2-chloro-6-methylpyrimidine.

Key Reaction Conditions:

ReagentSolventTemperatureTimeYield
POCl₃Toluene110°C4 h85%

Sulfonylation with 2,5-Diethoxybenzenesulfonyl Chloride

The piperazine nitrogen is sulfonylated using 2,5-diethoxybenzenesulfonyl chloride. Under Schotten-Baumann conditions, 2-(piperazin-1-yl)-6-methylpyrimidin-4-amine reacts with the sulfonyl chloride (1.5 eq) in dichloromethane (DCM) at 0–5°C. Aqueous sodium bicarbonate maintains pH 8–9, preventing hydrolysis . After 2 h, the product precipitates and is filtered (Yield: 78%).

Sulfonyl Chloride Synthesis:
2,5-Diethoxybenzene is treated with chlorosulfonic acid (ClSO₃H) at 0°C for 2 h, followed by quenching with thionyl chloride (SOCl₂) to form the sulfonyl chloride .

N-(4-Methylphenyl)amination

The final step couples the sulfonylated pyrimidine with 4-methylaniline via Buchwald-Hartwig amination. Using palladium acetate (Pd(OAc)₂, 5 mol%), Xantphos (6 mol%), and cesium carbonate (Cs₂CO₃, 2 eq) in toluene at 100°C for 18 h, the reaction achieves 70% yield . Microwave-assisted synthesis (150°C, 1 h) reduces time but requires rigorous moisture control .

Comparative Data:

MethodCatalyst SystemTemperatureTimeYield
ConventionalPd(OAc)₂/Xantphos100°C18 h70%
MicrowavePd(OAc)₂/Xantphos150°C1 h65%

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate:hexane, 1:1) followed by recrystallization from methanol. Structural confirmation employs:

  • ¹H NMR (DMSO- d₆): δ 8.82 (s, 1H, pyrimidine-H), 7.23–6.80 (m, aromatic-H), 4.07–3.33 (m, piperazine-CH₂), 2.36 (s, 3H, CH₃) .

  • IR (KBr): 3177 cm⁻¹ (N-H), 1645 cm⁻¹ (C=N) .

Challenges and Mitigation

  • Sulfonyl Chloride Hydrolysis: Strict temperature control (0–5°C) and rapid mixing minimize hydrolysis .

  • Pd Catalyst Deactivation: Nitrogen sparging and anhydrous solvents preserve catalyst activity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the piperazine ring via a Mannich reaction (formaldehyde, secondary amine, ketone/aldehyde) . Subsequent sulfonylation with 2,5-diethoxybenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF) ensures proper substitution at the piperazine nitrogen. Key steps include:

  • Pyrimidine Core Assembly : Coupling 4-chloro-6-methylpyrimidine with 4-methylphenylamine under reflux in ethanol .
  • Piperazine-Sulfonyl Linkage : Reacting the sulfonyl chloride derivative with the pyrimidine-piperazine intermediate at 0–5°C to minimize side reactions .
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield (>75%) and purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~6.8–7.5 ppm) .
  • X-ray Crystallography : Resolve dihedral angles between the pyrimidine core and substituents (e.g., ~12–86° for similar compounds) to confirm spatial orientation .
  • HRMS : Validate molecular weight (C₃₀H₃₆N₆O₅S; theoretical m/z 600.24) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer : Store in airtight, light-protected containers at –20°C under inert gas (argon). Stability tests (TGA/DSC) indicate decomposition >150°C, but hydrolysis of the sulfonyl group may occur in humid environments. Use desiccants (silica gel) for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer : Focus on modifying substituents while retaining the pyrimidine-piperazine scaffold:

  • Sulfonyl Group : Replace 2,5-diethoxybenzene with nitro or trifluoromethyl analogs to enhance lipophilicity and target binding (e.g., IC₅₀ improvements in kinase inhibition assays) .
  • Methyl Groups : Conduct regioselective methylation (e.g., 6- vs. 4-position) to assess effects on metabolic stability (CYP450 assays) .
    Use molecular docking (AutoDock Vina) to predict interactions with targets like serotonin receptors or kinases, guided by crystallographic data from related compounds .

Q. How should researchers address contradictory bioactivity data across different assay systems?

Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C, 5% CO₂) using validated cell lines (HEK293 for receptor studies) .
  • Data Normalization : Include positive/negative controls (e.g., trazodone for serotonin receptor antagonism) and normalize to protein content (Bradford assay) .
  • Mechanistic Profiling : Use orthogonal assays (e.g., SPR for binding kinetics, calcium flux for functional activity) to resolve discrepancies between enzymatic and cellular readouts .

Q. What computational strategies are effective in predicting off-target interactions or toxicity?

Methodological Answer :

  • In Silico Screening : Use SwissADME to predict ADMET properties (e.g., BBB permeability, hERG inhibition) and PharmMapper for off-target profiling .
  • MD Simulations : Perform 100-ns simulations (GROMACS) to assess stability of ligand-target complexes and identify potential allosteric binding sites .
  • QSAR Modeling : Train models on datasets of pyrimidine derivatives (e.g., ChEMBL) to correlate substituent electronegativity with hepatotoxicity .

Analytical and Experimental Design Questions

Q. What advanced analytical techniques are recommended for characterizing degradation products?

Methodological Answer :

  • LC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation products; compare fragmentation patterns with synthetic standards .
  • Solid-State NMR : Detect amorphous vs. crystalline degradation forms, critical for stability studies .
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks (ICH guidelines) and monitor via HPLC-PDA .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer :

  • CRISPR-Cas9 Knockout Models : Target putative receptors (e.g., 5-HT₂A) in neuronal cells to confirm pathway involvement .
  • Thermal Shift Assays : Measure ΔTₘ of target proteins (e.g., kinases) to infer binding affinity .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (DESeq2 analysis) .

Data Interpretation and Contradiction Resolution

Q. How should researchers reconcile inconsistent solubility data across studies?

Methodological Answer :

  • Solvent Screening : Test solubility in DMSO (hygroscopicity-adjusted), PBS (pH 7.4), and simulated gastric fluid (USP) using nephelometry .
  • Co-Solvency Approaches : Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles to enhance aqueous solubility for in vivo studies .
  • Particle Size Analysis : Perform DLS to correlate solubility with nanocrystalline vs. microcrystalline forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.